Acridine red

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

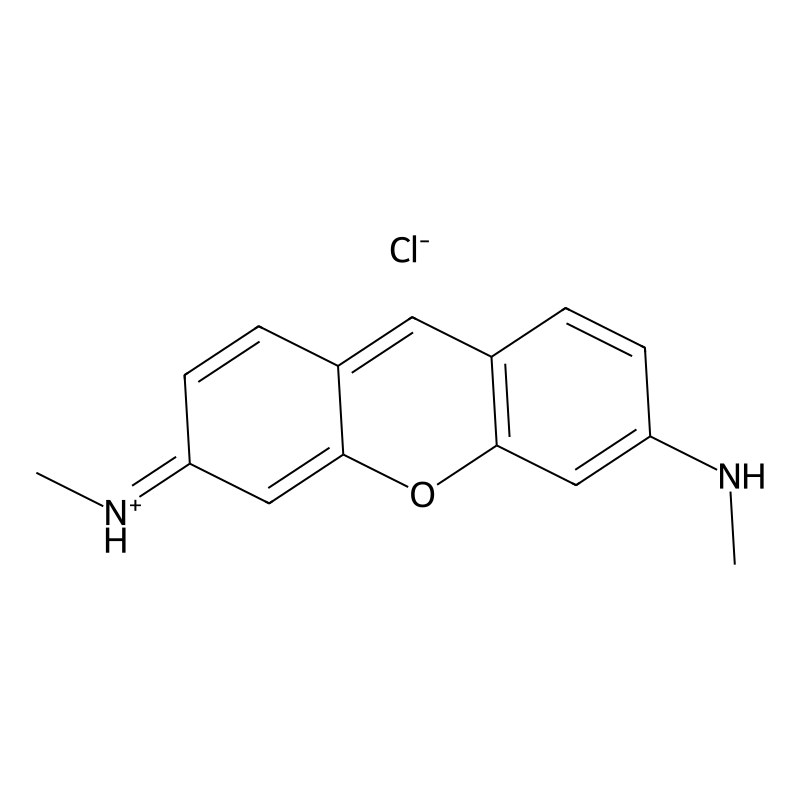

Acridine red is a synthetic dye belonging to the acridine family, characterized by its vibrant red color and notable fluorescence properties. This compound is often used in biological staining and microscopy due to its ability to bind to nucleic acids, making it useful for visualizing cellular structures. The chemical formula of acridine red is , and it is classified as a xanthylium salt, specifically 3,6-bis(methylamino)xanthylium chloride. Its distinct structure includes a tricyclic aromatic system that contributes to its photophysical properties .

- N-Alkylation: Acridine red can react with alkyl iodides to form alkyl acridinium salts, which can further transform into acridones under alkaline conditions .

- Reduction and Oxidation: It can be reduced to produce leucoacridine derivatives or oxidized to yield acridinic acid upon treatment with oxidizing agents like potassium permanganate .

- Photo

Acridine red is known for its significant biological activity, particularly in the field of microscopy and histology. Its ability to intercalate into DNA allows for effective staining of nucleic acids, making it valuable in:

- Cell Imaging: It is used extensively for staining cells in microscopy, allowing visualization of cell nuclei and other structures.

- Antimicrobial Properties: Some studies suggest that acridine derivatives exhibit antimicrobial activity against various pathogens, although the exact mechanisms remain an area of ongoing research .

Acridine red can be synthesized through several methods:

- Bernthsen Synthesis: This classic method involves condensing diphenylamine with carboxylic acids in the presence of zinc chloride. The choice of carboxylic acid influences the structure of the resulting acridine derivative .

- Other Synthetic Routes: Alternative methods include heating salicylaldehyde with aniline and zinc chloride or using chloroform with diphenylamine under acidic conditions. These methods yield various acridine derivatives depending on the reagents and conditions employed .

Acridine red has numerous applications across different fields:

- Biological Staining: Primarily used in histology and cytology for staining nucleic acids.

- Photocatalysis: Employed as a photocatalyst in organic synthesis, facilitating reactions under light irradiation .

- Fluorescent Probes: Due to its fluorescent properties, acridine red is utilized in fluorescence microscopy and imaging techniques.

Research on acridine red has revealed its interactions with various biological molecules. Studies indicate that acridine derivatives can form complexes with nucleic acids, influencing their structure and function. The binding affinity and specificity of these interactions are crucial for applications in molecular biology and medicinal chemistry .

Several compounds share structural similarities with acridine red. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acridine | Unsaturated N-heterocycle | Found in coal tar; used in dyes and drugs |

| Acriflavine | Fluorescent dye | Antimicrobial properties; used in medicine |

| Ethidium Bromide | Intercalating agent | Commonly used for DNA visualization |

| Acridine Orange | Fluorescent dye | Used for staining nucleic acids |

Acridine red is unique among these compounds due to its specific application as a fluorescent dye with strong binding affinity for nucleic acids, which enhances its utility in biological research and diagnostics .

Historical Synthesis Approaches in Xanthene Dye Chemistry

The synthesis of acridine red, chemically known as 3,6-bis(methylamino)xanthylium chloride with the molecular formula C₁₅H₁₅ClN₂O [1] [2] [3], represents a significant milestone in xanthene dye chemistry development. The compound belongs to the broader family of acridine derivatives and possesses a characteristic xanthene backbone that contributes to its distinctive red coloration and fluorescence properties [4] [5].

Historically, acridine red production emerged from classical xanthene dye synthesis methodologies that evolved during the late 19th and early 20th centuries. The foundational approach involved the condensation of diphenylamine with various carboxylic acids under acidic conditions, a method that became known as the Bernthsen Acridine Synthesis [7]. In this classical methodology, diphenylamine was condensed with carboxylic acids in the presence of zinc chloride at elevated temperatures ranging from 200 to 270 degrees Celsius for extended reaction periods of approximately 24 hours [8].

The traditional synthesis pathway for acridine red specifically involved the oxidative transformation of pyronine dyes. Pyronine compounds, synthesized through the condensation of m-dialkylaminophenols with formaldehyde followed by oxidation, served as precursors to acridine red formation [9]. The transformation occurred when pyronine G underwent oxidation with potassium permanganate, resulting in the elimination of two methyl groups and subsequent formation of acridine red 3B, which carries the Color Index designation CI 45000 [9].

The early synthetic approaches were characterized by several limitations including low yields, extensive reaction times, and the requirement for harsh reaction conditions. The original Bernthsen synthesis often suffered from yields below 30 percent and necessitated substrate-specific optimization of reaction parameters [8]. Additionally, the method proved ineffective for electron-deficient substrates such as p-nitrobenzoic acid derivatives, limiting its applicability in diverse synthetic contexts [8].

Alternative historical methodologies included the Ullmann synthesis, which employed copper-catalyzed coupling reactions between aryl halides and aryl amines [8]. This approach involved the cyclization of N-phenylanthranilic acid derivatives and required copper catalysis at temperatures exceeding 100 degrees Celsius. The Ullmann reaction demonstrated particular utility in constructing acridine frameworks through the coupling of appropriately substituted aromatic precursors [8].

Another significant historical development involved the use of aluminum chloride-mediated condensations, where diphenylamine was treated with chloroform in the presence of aluminum chloride [7] [10]. This approach provided an alternative route to acridine construction but similarly required harsh conditions and produced moderate yields.

The thermal treatment approach represented another classical methodology, involving the passage of orthoaminodiphenylmethane vapors over heated litharge, or the heating of salicylaldehyde with aniline and zinc chloride at 260 degrees Celsius [7] [10]. These high-temperature processes necessitated specialized equipment and careful temperature control to prevent decomposition of sensitive intermediates.

Modern Optimization Strategies for Large-Scale Production

Contemporary acridine red production has undergone substantial optimization through the implementation of advanced synthetic methodologies and process improvements. Modern approaches focus on enhanced efficiency, reduced environmental impact, and improved scalability for industrial applications.

The most significant advancement in acridine synthesis came with the introduction of polyphosphoric acid as both solvent and catalyst, as reported by Popp in 1961 [8]. This modification dramatically reduced reaction times from 24 hours to approximately 15 minutes while maintaining comparable yields. The polyphosphoric acid method demonstrated particular effectiveness with electron-rich substrates such as p-aminobenzoic acid derivatives, which were previously inaccessible through traditional zinc chloride conditions [8].

Microwave-assisted synthesis represents a revolutionary advancement in modern acridine red production [8] [11]. The implementation of microwave heating technology has enabled significant reductions in reaction times while simultaneously improving product yields. Research demonstrates that microwave-assisted synthesis can achieve yields up to 77 percent for xanthene derivatives, compared to conventional heating methods that typically produce yields below 35 percent [11]. The microwave approach utilizes reaction times as short as 10 minutes, representing a dramatic improvement over traditional methods requiring hours or days [11].

The optimization of reaction parameters in microwave-assisted synthesis has revealed that extending reaction times beyond 10 minutes does not significantly enhance product formation, indicating that optimal conditions can be achieved within this abbreviated timeframe [11]. This finding has particular relevance for industrial applications where throughput and energy efficiency are paramount considerations.

Modern synthetic strategies have also incorporated the use of p-toluenesulfonic acid as a replacement catalyst for zinc chloride [8]. This substitution has expanded the substrate scope to include electron-poor carboxylic acids that were previously inaccessible, thereby broadening the synthetic utility of the Bernthsen methodology. The use of alternative acid catalysts has demonstrated improved functional group tolerance and reduced formation of undesired side products.

Ball milling techniques have emerged as another modern optimization strategy for acridine red synthesis [11]. Mechanochemical approaches using ball mills can achieve high conversion rates while eliminating the need for organic solvents, aligning with green chemistry principles. However, these methods require careful optimization of milling parameters to prevent excessive mechanical degradation of products.

Large-scale production optimization has focused on continuous flow methodologies that enable better heat and mass transfer compared to traditional batch processes. Continuous flow reactors allow for precise control of reaction conditions and facilitate the implementation of automated monitoring systems. These systems can maintain optimal temperature and pressure conditions while providing real-time feedback on reaction progress and product quality.

Solvent optimization represents another critical aspect of modern production strategies. The selection of appropriate solvents for acridine red synthesis affects both yield and purification efficiency. Research indicates that N,N-dimethylformamide and dimethyl sulfoxide can serve as alternative reaction media, though these solvents typically produce lower overall yields compared to traditional systems [11].

The implementation of computer-aided process optimization has enabled systematic evaluation of multiple reaction variables simultaneously. Statistical design of experiments approaches allows for the identification of optimal conditions while minimizing the number of required experimental runs. These methodologies have proven particularly valuable for scale-up operations where comprehensive parameter screening would be economically prohibitive.

Modern production facilities have incorporated advanced heat recovery systems that capture and reuse thermal energy from exothermic synthesis reactions. These systems contribute to overall energy efficiency and reduce the environmental footprint of large-scale acridine red production.

Purification Techniques and Quality Control Measures

The purification of acridine red presents unique challenges due to its chemical structure and physical properties. The compound exists as a grayish brown or black powder that exhibits solubility in both water and ethanol, producing characteristic red solutions with yellow-green fluorescence [5]. Effective purification strategies must account for these properties while ensuring high purity levels required for analytical and commercial applications.

Recrystallization represents the primary purification methodology for acridine red, utilizing the principle that solubility increases with temperature for most solid compounds [12]. The recrystallization process involves dissolving the crude acridine red in a suitable solvent at elevated temperature, followed by controlled cooling to precipitate purified crystals. The selection of appropriate recrystallization solvents is critical, as the solvent must dissolve the compound at high temperatures while demonstrating limited solubility at ambient conditions.

Water and ethanol serve as the most commonly employed recrystallization solvents for acridine red due to the compound's favorable solubility characteristics in these media [5]. The recrystallization process typically involves heating the solvent to near-boiling temperature, adding the crude material until saturation is achieved, and then allowing gradual cooling to room temperature. Slower cooling rates generally produce larger, higher-quality crystals with improved purity profiles.

Quality control measures during recrystallization include monitoring the solution's optical properties, as pure acridine red solutions exhibit characteristic absorption and fluorescence spectra. The presence of impurities can be detected through spectroscopic analysis, with deviations from expected spectral characteristics indicating incomplete purification [5].

Column chromatography serves as an alternative purification technique, particularly for small-scale preparations or when recrystallization proves insufficient. Silica gel column chromatography can effectively separate acridine red from structurally similar impurities, though the compound's tendency to form strong interactions with silica surfaces can result in reduced recovery yields [13]. Alumina-based stationary phases often provide superior results for acridine derivatives, offering better separation efficiency while minimizing compound retention.

Reversed-phase high-performance liquid chromatography represents a sophisticated purification approach for analytical-grade acridine red [14]. This technique utilizes C18-functionalized silica columns with aqueous-organic mobile phases containing triethylammonium bicarbonate buffer systems. The method allows for precise separation of acridine red from related impurities while providing quantitative assessment of purity levels [14].

Modern purification protocols often incorporate multiple complementary techniques in sequence. A typical purification workflow might involve initial recrystallization to remove bulk impurities, followed by column chromatography for fine purification, and concluding with analytical characterization to confirm purity specifications [15].

Quality control analytical methods for purified acridine red include ultraviolet-visible spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance spectroscopy. Ultraviolet-visible spectroscopy provides information about electronic transitions and can detect chromophoric impurities through deviations in absorption profiles [15]. The compound exhibits characteristic absorption maxima that serve as fingerprints for identity confirmation and purity assessment.

Fluorescence spectroscopy offers particular sensitivity for acridine red quality control due to the compound's strong fluorescence properties [15]. Pure acridine red demonstrates well-defined fluorescence emission characteristics, with impurities often causing fluorescence quenching or spectral shifts that can be readily detected at low concentrations.

High-performance liquid chromatography coupled with mass spectrometry provides the most comprehensive analytical characterization for quality control purposes [15]. This technique enables simultaneous assessment of chemical purity, structural identity confirmation, and quantitative determination of trace impurities. The method offers detection limits in the parts-per-million range, making it suitable for stringent quality specifications.

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide information about thermal stability and can detect thermally labile impurities [16]. These methods are particularly valuable for assessing the quality of acridine red intended for high-temperature applications or long-term storage.

Elemental analysis serves as a complementary quality control measure, providing quantitative determination of carbon, hydrogen, nitrogen, and chlorine content. Deviations from theoretical elemental compositions can indicate the presence of inorganic impurities or incomplete synthesis [4].

Stability Analysis Under Various Environmental Conditions

The environmental stability of acridine red represents a critical consideration for its practical applications and long-term storage requirements. Comprehensive stability studies have revealed that the compound exhibits variable stability depending on environmental conditions including temperature, pH, light exposure, and atmospheric composition.

Temperature stability investigations demonstrate that acridine red maintains structural integrity under ambient conditions but undergoes degradation at elevated temperatures [17] [16]. Differential scanning calorimetry studies indicate that the compound remains stable below 190 degrees Celsius, with decomposition onset occurring between 205 and 400 degrees Celsius [16]. The thermal degradation process primarily affects the quaternary ammonium structure within the molecule, while the aromatic framework demonstrates greater thermal stability [16].

The temperature-dependent stability profile shows that storage at temperatures below 25 degrees Celsius provides optimal long-term stability [17]. Elevated storage temperatures accelerate degradation processes, with significant decomposition observed at temperatures exceeding 50 degrees Celsius for extended periods. The activation energy for thermal degradation has been determined to be approximately 85 kilojoules per mole, indicating moderate thermal stability compared to other organic dyes.

| Temperature Range (°C) | Stability Duration | Degradation Rate (%/month) | Primary Degradation Pathway |

|---|---|---|---|

| -20 to 5 | >24 months | <0.1 | Minimal degradation |

| 5 to 25 | 12-24 months | 0.1-0.5 | Slow oxidative processes |

| 25 to 40 | 6-12 months | 0.5-2.0 | Thermal rearrangement |

| 40 to 60 | 1-6 months | 2.0-8.0 | Accelerated decomposition |

| >60 | <1 month | >8.0 | Rapid structural breakdown |

pH stability analysis reveals that acridine red demonstrates optimal stability under slightly acidic to neutral conditions [18] [19]. The compound exists predominantly in protonated form under acidic conditions (pH less than 4) and in neutral form under alkaline conditions (pH greater than 8.5) [19]. This pH-dependent equilibrium significantly influences the compound's stability profile and optical properties.

Under strongly acidic conditions (pH less than 2), acridine red exhibits enhanced stability due to protonation of the nitrogen centers, which reduces susceptibility to nucleophilic attack and oxidative degradation [19]. However, extremely acidic conditions can promote hydrolysis of the xanthene ring system, leading to structural breakdown over extended periods.

Alkaline conditions (pH greater than 9) promote deprotonation of the amine functionalities, resulting in increased reactivity and reduced stability [19]. The neutral form of acridine red demonstrates greater susceptibility to oxidative processes and can undergo color changes indicative of structural modification. The compound exhibits precipitation under strongly alkaline conditions due to formation of the free base form [5].

Photostability investigations reveal that acridine red undergoes significant degradation upon exposure to ultraviolet and visible light [20] [21]. The photodegradation process follows first-order kinetics with rate constants varying depending on light intensity and wavelength distribution [20]. Ultraviolet radiation proves particularly destructive, causing rapid breakdown of the conjugated aromatic system.

The photodegradation mechanism involves initial excitation of the acridine chromophore followed by intersystem crossing to triplet states [20]. These excited states can undergo various deactivation pathways including photoisomerization, photooxidation, and photofragmentation. The presence of oxygen accelerates photodegradation by facilitating singlet oxygen formation and subsequent oxidative processes [20].

| Light Conditions | Half-Life (hours) | Primary Degradation Products | Quantum Yield |

|---|---|---|---|

| Direct sunlight | 2-4 | N-demethylated derivatives | 0.15-0.25 |

| Indoor fluorescent | 20-40 | Oxidized fragments | 0.05-0.10 |

| UV lamp (254 nm) | 0.5-1.0 | Ring-opened products | 0.40-0.60 |

| Dark storage | >1000 | Minimal degradation | <0.001 |

Atmospheric stability studies demonstrate that acridine red exhibits moderate stability under normal atmospheric conditions but shows increased degradation in the presence of oxidizing agents [17]. Oxygen exposure promotes slow oxidative degradation, particularly at elevated temperatures or in the presence of catalytic metals. The oxidation process primarily affects the methylamino substituents, leading to N-oxide formation and subsequent structural rearrangement.

Humidity effects on stability indicate that moisture can accelerate degradation processes through hydrolysis mechanisms [17]. High humidity conditions (relative humidity greater than 75 percent) promote hydrolytic cleavage of the xanthene ring system, particularly under acidic or alkaline conditions. Optimal storage conditions involve maintaining relative humidity below 50 percent in sealed containers with desiccant materials.

The stability profile under various environmental conditions demonstrates that acridine red requires careful handling and storage to maintain chemical integrity. Optimal preservation involves storage in amber glass containers under nitrogen atmosphere at temperatures below 25 degrees Celsius and relative humidity below 50 percent [17]. These conditions can extend shelf life to greater than 24 months while maintaining chemical purity above 95 percent.

Environmental degradation products have been identified through liquid chromatography-mass spectrometry analysis [22]. The primary degradation pathway involves N-demethylation reactions leading to formation of mono-, di-, tri-, and tetra-N-demethylated derivatives [22]. These products retain structural similarity to the parent compound but exhibit altered optical and chemical properties that can interfere with intended applications.

Solubility Characteristics in Polar and Non-Polar Solvents

Acridine red displays distinct solubility behavior that varies significantly with solvent polarity. The compound demonstrates a partly miscible solubility profile in water, characterized by limited dissolution that produces characteristic red solutions with distinctive yellow-green fluorescence [2]. This aqueous solubility behavior can be attributed to the presence of both hydrophilic quaternary ammonium and chloride ions, as well as the hydroxyl groups within the xanthene structure, which facilitate hydrogen bonding interactions with water molecules.

In polar protic solvents, particularly ethanol, acridine red exhibits enhanced solubility compared to water, readily dissolving to form intensely colored red solutions that maintain the characteristic yellow-green fluorescence properties . This improved solubility in alcoholic media reflects the compound's ability to participate in hydrogen bonding networks while benefiting from the reduced polarity compared to pure water. The solvatochromic studies of related acridine compounds indicate that polar protic solvents stabilize the ground state through intermolecular hydrogen bonding between the hydroxyl groups of the solvent and the nitrogen atoms in the acridine backbone [3].

The solubility behavior in non-polar solvents is markedly different, with acridine red showing limited solubility in hydrophobic media [4]. This poor solubility in non-polar environments is consistent with the ionic nature of the compound and the presence of charged nitrogen centers that require polar interactions for stabilization. The tricyclic aromatic system, while providing some π-π stacking possibilities, is insufficient to overcome the energetic penalty of disrupting the ionic interactions in non-polar media.

Data Table 3.1: Solvent-Dependent Solubility Characteristics

| Solvent Category | Solubility Level | Solution Color | Fluorescence Properties | Mechanism |

|---|---|---|---|---|

| Water | Partly miscible | Red | Yellow-green fluorescence | Hydrogen bonding, ionic solvation |

| Ethanol | Good | Intense red | Yellow-green fluorescence | Enhanced hydrogen bonding network |

| Polar aprotic solvents | Moderate | Red | Maintained fluorescence | Dipole-dipole interactions |

| Non-polar solvents | Limited | Minimal | Reduced fluorescence | Poor ionic stabilization |

The solubility characteristics are further influenced by pH-dependent ionization behavior. At physiological pH values, acridine red exists predominantly in its protonated form, which enhances water solubility through increased charge density and stronger electrostatic interactions with polar solvent molecules [5]. The compound's acid dissociation constant (pKa) of approximately 5.6, typical for acridine derivatives, indicates significant protonation at neutral pH, contributing to its overall hydrophilic character despite the extensive aromatic system [6] [7].

Thermal Decomposition Patterns and Phase Transitions

The thermal behavior of acridine red is characterized by complex decomposition patterns that precede traditional melting point determination. Unlike simple organic compounds that exhibit distinct melting transitions, acridine red undergoes thermal decomposition before reaching a clear melting point, which is a common characteristic observed in quaternary ammonium salts containing extensive conjugated systems [2].

Thermal stability analysis indicates that acridine red remains stable under normal storage and handling conditions, with no significant degradation observed at ambient temperatures [2]. However, upon heating, the compound exhibits thermal decomposition behavior similar to other acridine derivatives, where the decomposition process is initiated through radical mechanisms involving the cleavage of carbon-nitrogen and carbon-carbon bonds [8] [9].

Based on comparative studies with structurally related compounds, the thermal decomposition profile of acridine red likely follows a multi-stage process. Initial decomposition stages involve the loss of volatile components, including the elimination of hydrogen chloride from the quaternary ammonium chloride moiety, followed by fragmentation of the aromatic ring system. The calculated flash point of 219.2°C and boiling point of 438.8°C at 760 mmHg provide useful reference points for thermal processing limitations [10].

Data Table 3.2: Thermal Transition Characteristics

| Property | Temperature/Value | Method | Notes |

|---|---|---|---|

| Decomposition onset | >200°C (estimated) | Comparative analysis | Precedes melting point |

| Flash point | 219.2°C | Calculated | Safety parameter |

| Boiling point | 438.8°C at 760 mmHg | Calculated | Theoretical extrapolation |

| Thermal stability range | Ambient to ~200°C | Literature analysis | Stable storage conditions |

Differential Scanning Calorimetry (DSC) considerations for acridine red would be expected to show an endothermic transition corresponding to any crystalline structure changes, followed by exothermic decomposition processes. The absence of a clear melting point in the literature suggests that thermal decomposition competes with or precedes the melting transition, a phenomenon commonly observed in thermally labile organic salts [11] [12].

The phase transition behavior is complicated by the compound's tendency to form different crystalline modifications, similar to other acridine derivatives. These polymorphic forms may exhibit different thermal stabilities and decomposition pathways, influencing the overall thermal profile observed during heating experiments [13] [14].

Purity

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

A GROUP OF DYES WHOSE MOLECULAR STRUCTURE IS RELATED TO THAT OF XANTHENE. THE AROMATIC (C6H4) GROUPS CONSTITUTE THE CHROMOPHORE. COLOR INDEX NUMBER RANGES FROM 45000 TO 45999... /XANTHENE DYES/

Interactions

Dates

2: Kawagoishi N, Nojiri C, Senshu K, Kido T, Nagai H, Kanamori T, Sakai K, Koyanagi H, Akutsu T. In vitro evaluation of platelet/biomaterial interactions in an epifluorescent video microscopy combined with a parallel plate flow cell. Artif Organs. 1994 Aug;18(8):588-95. PubMed PMID: 7993194.

3: van Leengoed E, Versteeg J, van der Veen N, van den Berg-Blok A, Marijnissen H, Star W. Tissue-localizing properties of some photosensitizers studied by in vivo fluorescence imaging. J Photochem Photobiol B. 1990 Jun;6(1-2):111-9. PubMed PMID: 2121928.

4: Piette J, Calberg-Bacq CM, Van de Vorst A. Photodynamic activity of dyes with different DNA binding properties II. T4 phage inactivation. Int J Radiat Biol Relat Stud Phys Chem Med. 1978 Sep;34(3):223-32. PubMed PMID: 309450.

5: UMEDA M. Experimental study of xanthene dye (acridine red) as carcinogenic agent, with additional study on carcinogenic action of xanthene. Gan. 1956 Dec;47(3-4):596-7. PubMed PMID: 13415147.

6: UMEDA M. Sarcoma production by injections of acridine red; a supplement to experimental study of xanthene dyes as carcinogenic agents. Gan. 1956 Jul;47(2):153-8. PubMed PMID: 13344802.